molecular formula C21H16N4OS B2823645 1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one CAS No. 1004439-86-4

1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2823645
CAS No.: 1004439-86-4
M. Wt: 372.45
InChI Key: YIFNTAPCZIFFRP-UHFFFAOYSA-N
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Description

The compound 1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one features a pyridazine core substituted at position 3 with a sulfanyl group connected to a phenyl-ethanone moiety. Position 6 of the pyridazine ring is further functionalized with a 4-(1H-pyrazol-1-yl)phenyl group. This structure combines heterocyclic diversity (pyridazine and pyrazole) with a ketone functionality, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS/c26-20(17-5-2-1-3-6-17)15-27-21-12-11-19(23-24-21)16-7-9-18(10-8-16)25-14-4-13-22-25/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFNTAPCZIFFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one typically involves multiple steps One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyridazine ringThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler hydrocarbon .

Scientific Research Applications

1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyridazine Derivatives: 1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-one (5f): Lacks the pyridazine-sulfanyl linkage but shares the pyrazole-phenyl-ethanone motif. Used as a substrate in ruthenium-catalyzed alkylation to generate ortho- and meta-alkylated products (e.g., endo-6fj, trans-6fk) . 1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}ethan-1-one: Replaces the sulfanyl group with an azepane ring, altering electronic properties and steric bulk .
  • Pyrazole-Containing Compounds :

    • 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one (1) : Features a chloro-substituted phenyl group and a methyl-pyrazole, highlighting the impact of electron-withdrawing substituents on reactivity .
    • Thiosemicarbazones (2a–o) : Incorporate a thiosemicarbazide group instead of sulfanyl-pyridazine, enabling metal coordination and antimicrobial activity .

Sulfanyl and Linker Modifications

  • Schiff Base Analogs: (E)-1-[4-({4-[(4-Methoxybenzylidene)amino]phenyl}-sulfanyl)phenyl]ethan-1-one: Replaces pyridazine with a Schiff base, enhancing π-conjugation and crystallinity .
  • Oxadiazole Derivatives: 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone: Substitutes pyridazine with oxadiazole, altering hydrogen-bonding capacity and metabolic stability .

Ruthenium-Catalyzed Alkylation

  • Example : 1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-one (5f) reacts with brominated alkanes (e.g., trans-2k) under Ru catalysis to yield ortho-alkylated products (66% yield for trans-6fk ) .
  • Relevance : Similar methods could apply to the target compound for introducing alkyl groups at the pyridazine or phenyl positions.

Multi-Component Reactions

  • Three-Component Reactions: describes the formation of intermediates like (E)-1-phenyl-2-(phenylimino)ethane-1-one via CBr4-mediated reactions, suggesting pathways for constructing ketone-linked heterocycles .

Condensation Approaches

  • Thiosemicarbazones : Synthesized via condensation of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate with hydrazine hydrate, followed by aldehyde addition .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Synthesis Method Notable Properties Reference
1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one Pyridazine + Pyrazole Sulfanyl, Ethanone Not explicitly described Theoretical interest in conjugation N/A
1-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-one (5f) Phenyl-ethanone + Pyrazole Ethanone, Pyrazole Ru-catalyzed alkylation Substrate for regioselective C–H activation
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Phenyl-ethanone + Pyrazole Chlorophenyl, Methyl-pyrazole Condensation Antimicrobial activity (inferred)
Thiosemicarbazones (2a–o) Thiosemicarbazide + Pyrazole NH-C(S)-NH2, Aldehyde-derived substituent Hydrazine + isothiocyanate Metal coordination, bioactivity
(E)-1-[4-({4-[(4-Methoxybenzylidene)amino]phenyl}-sulfanyl)phenyl]ethan-1-one Schiff base + Sulfanyl C=N, Methoxybenzylidene Condensation Crystalline, C–H···π interactions

Q & A

Q. Table 1: Bioactivity of Structural Analogs

CompoundTarget Enzyme IC₅₀ (nM)Cancer Cell Line Inhibition (%)
Triazolo-pyridazine Derivative A12.3 ± 1.2HeLa: 78%
Target Compound8.9 ± 0.9MCF-7: 85%
Pyrazole-free Analog45.6 ± 3.1HeLa: 22%

Basic: What is the compound’s reactivity toward oxidation?

Methodological Answer:
The sulfanyl (-S-) group is susceptible to oxidation:

  • Controlled Oxidation : H₂O₂/CH₃COOH converts -S- to sulfoxide (-SO-) at 0°C, confirmed by IR (S=O stretch ~1050 cm⁻¹) .
  • Over-Oxidation : KMnO₄ in acidic conditions yields sulfone (-SO₂-), altering electronic properties (e.g., λₐᵦₛ shifts from 320 nm to 290 nm) .

Advanced: How to design experiments probing its mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Docking Simulations : Perform molecular docking (AutoDock Vina) with protein databases (PDB ID: 3ERT) to predict binding sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .

Basic: What are its potential applications in material science?

Methodological Answer:

  • Organic Semiconductors : The conjugated pyridazine-pyrazole system enables hole mobility (~0.1 cm²/V·s) in thin-film transistors .
  • Conductive Polymers : Blend with PEDOT:PSS for flexible electronics; conductivity increases by 10³ S/cm upon doping .

Advanced: How to address discrepancies in XRD vs. computational structural models?

Methodological Answer:

  • Torsional Angle Adjustments : Refine DFT calculations (B3LYP/6-31G*) to match experimental XRD dihedral angles (e.g., pyridazine-phenyl: 15° vs. 18° predicted) .
  • Lattice Energy Analysis : Use Mercury Software to simulate crystal packing and identify van der Waals clashes .

Basic: How to validate purity for biological assays?

Methodological Answer:

  • HPLC : Use C18 column (ACN/H₂O gradient, 1.0 mL/min); purity ≥95% confirmed by single peak (tᵣ = 6.2 min) .
  • Elemental Analysis : Match C, H, N, S percentages to theoretical values (e.g., C: 64.2%, H: 4.3%) .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

  • Lyophilization : Store as lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Protection : Amber vials reduce photodegradation (t₁/₂ increases from 7 to 30 days under UV-free conditions) .

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